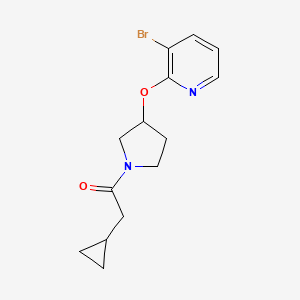

![molecular formula C26H32N4OS B3005082 N-(2,4-二甲基苯基)-2-((8-乙基-3-(对甲苯基)-1,4,8-三氮杂螺[4.5]癸-1,3-二烯-2-基)硫代)乙酰胺 CAS No. 1189991-92-1](/img/structure/B3005082.png)

N-(2,4-二甲基苯基)-2-((8-乙基-3-(对甲苯基)-1,4,8-三氮杂螺[4.5]癸-1,3-二烯-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" is a complex molecule that may be related to the family of acetamides, which are known for their diverse biological activities. Acetamides are characterized by the presence of an acetyl group attached to a nitrogen atom. The specific structure of the compound suggests that it could have potential biological applications, possibly in the realm of pharmacology, given the known activities of similar compounds.

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods for reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamides is crucial in determining their biological activity. For example, the presence of various substituents at specific positions on the acetamide moiety can significantly influence the potency and selectivity of the compounds as kappa-opioid agonists . The detailed structure of "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" would likely play a key role in its biological function, with the dimethylphenyl and triazaspirodecanediene moieties contributing to its unique properties.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, which are essential for their biological efficacy. For instance, the anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The specific chemical reactions and interactions of "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" with biological targets would need to be studied to understand its pharmacological potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are important for their practical application. These properties are influenced by the molecular structure and substituents present on the acetamide core. For example, the introduction of alkyl and aryl substituents at specific positions can lead to potent compounds with desirable pharmacokinetic profiles . The properties of "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" would need to be characterized to assess its suitability for further development.

科学研究应用

合成和化学改性

杀虫活性的化学改性:与该化合物结构相似的 N-(异噻唑-5-基)苯基乙酰胺经历了各种化学改性。这些改性包括转化为烯胺、烯醇、烯醇(硫代)醚、肟和腙,主要是为了增强广谱杀虫活性。这些化合物显示出显着的功效,特别是对根结线虫 (Samaritoni 等人,1999)。

合成具有抗菌活性的新型衍生物:已经探索了合成新的三唑衍生物,其中包含与查询化合物相似的元素。这些衍生物对各种念珠菌属和病原菌表现出有效的抗菌活性 (Altıntop 等人,2011)。

螺环体系和二氢异喹啉衍生物的创建:2,6-二甲基苯酚与异丁醛和腈的结合导致形成螺环体系和二氢异喹啉衍生物,展示了这些化学结构在创建不同分子中的多功能性 (Rozhkova 等人,2013)。

抗病毒活性评估:与该化合物相似的 N-(3-氧代-1-噻-4-氮杂螺[4.5]癸-4-基)甲酰胺衍生物已被合成并评估其抗病毒活性。其中一些化合物对甲型流感 A/H3N2 病毒和人类冠状病毒 229E 表现出强效 (Apaydın 等人,2020)。

分子相互作用和生物筛选

受体的强亲和力配体:8-(5,8-二氯-1,2,3,4-四氢萘-2-基)-1-苯基-1,3,8-三氮杂螺[4.5]癸-4-酮等化合物已被发现是人 ORL1(孤儿素 FQ/促痛素)受体的强亲和力配体,展示了受体特异性靶向的潜力 (Röver 等人,2000)。

胆碱酯酶抑制和分子对接研究:已经合成了类似结构的 N-芳基衍生物,并评估了它们对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制潜力,在分子对接研究中显示出相当大的潜力 (Riaz 等人,2020)。

抗惊厥活性:2-(1H-1, 2, 4-三唑-1-基)-N-(2, 6-二甲基苯基)乙酰胺等衍生物显示出显着的抗惊厥活性,强调了此类结构的治疗潜力 (Tarikogullari 等人,2010)。

各种活性的生物筛选:N-(2,6-二甲基苯基)-2-(哌嗪-1-基)乙酰胺 (T2288) 的苄基和磺酰基衍生物已针对抗菌、抗真菌和驱虫活性进行了筛选。分子对接研究显示与活性化合物的体外数据有很好的相关性 (Khan 等人,2019)。

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4OS/c1-5-30-14-12-26(13-15-30)28-24(21-9-6-18(2)7-10-21)25(29-26)32-17-23(31)27-22-11-8-19(3)16-20(22)4/h6-11,16H,5,12-15,17H2,1-4H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRLINHAXIYXAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)

![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)

![1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3005009.png)

![7-(2-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3005010.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)

![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3005012.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3005013.png)

![N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3005016.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)

![2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3005020.png)